(E)-3-benzyl-6-(3-chlorostyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Description
“(E)-3-benzyl-6-(3-chlorostyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These compounds have been studied for their potential as anti-breast cancer agents . They have also been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Synthesis Analysis
The synthesis of these compounds involves the reaction of dibenzoylacetylene and triazole derivatives . The formed bis(acetyl) derivatives were characterized by the presence of an elongated spacer between the two carboxamide groups as well as the position of acetyl moiety on the aromatic ring .Molecular Structure Analysis
The molecular structure of these compounds was elucidated by elemental analysis, IR, 1H NMR, and mass spectral data .Chemical Reactions Analysis
These compounds have been studied for their inhibitory effects on Mtb shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product . Systematic modification of the 3 and 6 positions of the lead compound has led to the discovery of highly potent advanced leads .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds have been studied using density functional theory . The results demonstrate that one of the compounds, C7, is the most efficient chromophore among the other chromophores investigated, with a significant first hyperpolarizability value .Mechanism of Action
properties
IUPAC Name |
3-benzyl-6-[(E)-2-(3-chlorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4S/c19-15-8-4-7-14(11-15)9-10-17-22-23-16(20-21-18(23)24-17)12-13-5-2-1-3-6-13/h1-11H,12H2/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTFHGKRYNFIPG-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C=CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)/C=C/C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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